molecular formula C14H20BrNO2S B2427240 3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide CAS No. 1798459-26-3

3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide

Cat. No.: B2427240
CAS No.: 1798459-26-3
M. Wt: 346.28
InChI Key: QBJWFRFGIPICBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a hydroxy-methyl-thio propyl chain, and a propanamide backbone. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide typically involves multi-step organic reactions. One possible route could involve:

    Bromination: Starting with a phenyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The bromophenyl intermediate can then undergo amidation with an appropriate amine derivative to form the amide bond.

    Thioether Formation:

    Hydroxylation: The hydroxy group can be introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction control to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can undergo reduction to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide, thiols, or Grignard reagents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Biological Studies: To study its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like bromophenyl and hydroxy-methyl-thio propyl chains can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide

Uniqueness

The uniqueness of 3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide lies in its specific functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom, for instance, can participate in unique halogen bonding interactions, potentially enhancing its binding affinity to biological targets.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2S/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJWFRFGIPICBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1Br)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.